3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione
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Overview
Description
The compound (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione is a complex organic molecule featuring multiple quinoline and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and isoindole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. Their ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but lacks the isoindole moiety.
Isoindole-1-ylidene derivatives: Similar in structure but with different substituents on the isoindole ring.
Uniqueness
The uniqueness of (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione lies in its combined quinoline and isoindole structures, which confer distinct electronic and steric properties
Properties
CAS No. |
85223-06-9 |
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Molecular Formula |
C26H15N3O4 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(3Z)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C26H15N3O4/c30-23-15-9-3-5-11-17(15)27-25(32)19(23)21-13-7-1-2-8-14(13)22(29-21)20-24(31)16-10-4-6-12-18(16)28-26(20)33/h1-12H,(H,27,32)(H2,28,31,33)/b21-19- |
InChI Key |
RXVZFAXEJXFEFO-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)C4=CC=CC=C4NC3=O)/N=C2C5=C(C6=CC=CC=C6NC5=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)C4=CC=CC=C4NC3=O)N=C2C5=C(C6=CC=CC=C6NC5=O)O |
Origin of Product |
United States |
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